{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol
Description
Structural Overview and International Union of Pure and Applied Chemistry Nomenclature
This compound represents a complex heterocyclic compound characterized by a distinctive molecular architecture that incorporates multiple functional groups within a single molecular framework. The compound's International Union of Pure and Applied Chemistry name, [2-(4-bromophenyl)sulfanylpyridin-3-yl]methanol, precisely describes its structural composition and connectivity pattern. The molecular formula C₁₂H₁₀BrNOS indicates the presence of twelve carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 296.19 grams per mole.
The structural framework consists of a pyridine ring bearing a hydroxymethyl substituent at the 3-position and a 4-bromophenyl group attached through a sulfanyl linkage at the 2-position. This arrangement creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and potential biological activity. The compound is catalogued under Chemical Abstracts Service registry number 338982-33-5, providing a unique identifier for research and commercial purposes. The presence of the sulfanyl bridge connecting the pyridine and bromophenyl rings creates a flexible linker that can adopt various conformations, potentially influencing the compound's binding properties and biological activity.
The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)CO, which provides a standardized method for digital representation and database storage. The compound belongs to the broader category of organosulfur compounds, specifically thioethers or sulfides, characterized by the carbon-sulfur-carbon connectivity pattern. This classification places the molecule within a significant class of organic compounds known for their diverse chemical and biological properties.
| Property | Specification |
|---|---|
| International Union of Pure and Applied Chemistry Name | [2-(4-bromophenyl)sulfanylpyridin-3-yl]methanol |
| Molecular Formula | C₁₂H₁₀BrNOS |
| Molecular Weight | 296.19 g/mol |
| Chemical Abstracts Service Number | 338982-33-5 |
| Compound Classification | Organosulfur heterocycle |
Historical Context in Organosulfur Chemistry
The development of organosulfur chemistry, particularly compounds containing thioether functionalities, has evolved significantly over the past century, establishing the foundation for understanding compounds like this compound. Organosulfur chemistry encompasses the study of properties and synthesis of organosulfur compounds, which are organic compounds containing sulfur atoms integrated into carbon-based molecular frameworks. The historical development of this field has been driven by the unique chemical properties of sulfur, which differs significantly from oxygen in its bonding characteristics and reactivity patterns.
Thioethers, also known as sulfides, represent a fundamental class of organosulfur compounds characterized by the carbon-sulfur-carbon connectivity pattern, similar to ethers but with sulfur replacing oxygen. The nomenclature for these compounds has evolved from earlier terms such as "thioethers" to the more modern "sulfides," reflecting advances in chemical understanding and standardization efforts. Historical synthetic approaches to thioether formation have traditionally involved alkylation of thiols with various alkylating agents, including alkyl halides, epoxides, and other electrophilic species.
The development of modern synthetic methodologies for thioether preparation has addressed many of the limitations associated with traditional approaches, particularly the use of malodorous and potentially toxic thiols as starting materials. Contemporary methods often employ alternative sulfur sources such as thiourea, which provides a more convenient and safer approach to thioether synthesis. These methodological advances have made compounds like this compound more accessible for research and development purposes.
The integration of heterocyclic systems, particularly pyridine rings, into organosulfur compounds represents a significant advancement in medicinal chemistry and materials science. Pyridine-containing compounds have historically played crucial roles in pharmaceutical development, with the pyridine nucleus serving as a privileged scaffold in drug discovery efforts. The combination of pyridine heterocycles with organosulfur functionalities creates molecules with enhanced pharmacological potential and diverse chemical reactivity profiles.
Role in Contemporary Heterocyclic Compound Research
Contemporary research involving this compound and related structures has demonstrated significant potential in multiple areas of chemical and biological investigation. The compound represents an important example of heterocyclic hybrid molecules that combine multiple pharmacophoric elements within a single molecular framework, a strategy that has proven highly successful in modern drug discovery efforts. Recent studies have highlighted the importance of pyridine-containing heterocycles in pharmaceutical development, with numerous compounds containing pyridine rings receiving regulatory approval in the past decade.
The structural features of this compound position it within the context of contemporary anticancer research, where heterocyclic compounds have shown remarkable promise as therapeutic agents. Research investigations have demonstrated that pyridine derivatives can exhibit significant cytotoxic activities against various human cancer cell lines, with some compounds showing superior antiproliferative activities compared to established chemotherapeutic agents. The presence of both pyridine and bromophenyl moieties in the target compound suggests potential for similar biological activities, particularly given the known importance of halogenated aromatic systems in medicinal chemistry.
The thioether linkage in this compound provides additional opportunities for chemical modification and optimization. Organosulfur compounds have demonstrated diverse biological activities, including roles in enzyme inhibition and cellular signaling pathways. The sulfur atom's ability to participate in various oxidation states and its distinctive bonding characteristics make thioether-containing compounds valuable scaffolds for drug development and chemical biology applications.
Contemporary heterocyclic compound research has also emphasized the importance of computational approaches in understanding molecular properties and predicting biological activities. The structural complexity of this compound makes it an excellent candidate for computational studies examining electronic properties, conformational preferences, and potential binding modes with biological targets. Such investigations can provide valuable insights for designing improved derivatives and understanding structure-activity relationships.
| Research Application | Relevance to Compound |
|---|---|
| Anticancer Drug Development | Pyridine scaffold with known cytotoxic potential |
| Organosulfur Chemistry | Thioether functionality for diverse reactivity |
| Heterocyclic Synthesis | Multi-heteroatom system for methodological studies |
| Computational Modeling | Complex structure suitable for theoretical investigations |
| Structure-Activity Relationship Studies | Multiple modification sites for optimization |
The compound's classification as a bioactive small molecule further emphasizes its relevance in contemporary pharmaceutical research. The integration of multiple functional groups within its structure provides numerous opportunities for chemical modifications that could enhance biological activity, improve pharmacokinetic properties, or reduce potential side effects. This versatility makes this compound a valuable starting point for medicinal chemistry optimization efforts and a representative example of modern heterocyclic compound design principles.
Properties
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMJUUPVVBMWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377141 | |
| Record name | {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-33-5 | |
| Record name | {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Activation and Thiolation
The pyridine ring’s inherent electron deficiency complicates direct nucleophilic substitution. To overcome this, 2-chloro-3-pyridinemethanol serves as a viable starting material. The chlorine at the 2-position acts as a leaving group, while the methanol at the 3-position remains inert under basic conditions. Reacting 2-chloro-3-pyridinemethanol with 4-bromobenzenethiol in dimethyl sulfoxide (DMSO) at 80–100°C for 24–48 hours facilitates substitution. Potassium carbonate or sodium hydride is typically employed to deprotonate the thiol, generating a thiolate nucleophile. Yields range from 65% to 85%, contingent on reaction duration and stoichiometry.
Key Optimization Parameters :
Directed Ortho-Metalation Strategies
For pyridine derivatives lacking pre-installed leaving groups, directed ortho-metalation (DoM) offers an alternative. Using 3-pyridinemethanol protected as a tert-butyldimethylsilyl (TBS) ether, n-butyllithium induces deprotonation at the 2-position. Subsequent quenching with bis(4-bromophenyl) disulfide introduces the sulfanyl group. Deprotection with tetra-n-butylammonium fluoride (TBAF) yields the target compound. This method achieves 70–75% overall yield but requires stringent anhydrous conditions.
Transition Metal-Catalyzed Cross-Coupling
Copper-Mediated C–S Bond Formation
Copper(I) iodide catalyzes the coupling of 2-bromo-3-pyridinemethanol with 4-bromobenzenethiol in the presence of 1,10-phenanthroline as a ligand. Reactions conducted in toluene at 110°C for 12 hours afford the product in 60–70% yield. While cost-effective, this method suffers from ligand sensitivity and requires excess thiol (1.5 equiv).
Palladium-Catalyzed Approaches
Palladium catalysts, such as Pd(OAc)₂ with Xantphos, enable coupling under milder conditions (80°C, 6 hours). Using 2-iodo-3-pyridinemethanol and 4-bromobenzenethiol in dimethylformamide (DMF), yields reach 75–80%. This route is preferable for substrates sensitive to high temperatures but incurs higher costs due to catalyst usage.
Oxidation-Reduction Sequences
Ketone Intermediate Formation
Analogous to the synthesis of 4-chlorophenyl-2-pyridyl methanol, 2-[(4-bromophenyl)sulfanyl]-3-pyridinecarbaldehyde is oxidized from a benzyl precursor. However, direct oxidation of sulfanyl-containing precursors risks over-oxidation to sulfones. A safer approach involves:
- Oxidation : Treating 2-[(4-bromophenyl)sulfanyl]-3-pyridinemethane with potassium permanganate in aqueous dioxane at 90°C to form the aldehyde.
- Reduction : Sodium borohydride in methanol reduces the aldehyde to the primary alcohol, achieving 85–90% yield.
Multicomponent Reaction (MCR) Strategies
InCl₃-catalyzed one-pot reactions, inspired by pyrano[2,3-c]pyrazole syntheses, offer a streamlined alternative. Combining 3-pyridinecarbaldehyde, 4-bromobenzenethiol, and malononitrile in ethanol with InCl₃ (10 mol%) at 60°C for 4 hours yields 55–60% of the product. While less efficient than stepwise methods, MCRs reduce purification steps and are ideal for library synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| SNAr (DMSO) | 65–85 | High regioselectivity | Prolonged reaction times |
| Copper Catalysis | 60–70 | Cost-effective | Ligand sensitivity |
| Palladium Catalysis | 75–80 | Mild conditions | High catalyst cost |
| Oxidation-Reduction | 85–90 | High yields | Risk of over-oxidation |
| Multicomponent Reaction | 55–60 | Simplified workflow | Lower yields |
Critical Challenges and Solutions
- Functional Group Compatibility : The methanol group necessitates protection during harsh reactions. TBS ethers provide stability under basic and oxidative conditions.
- Purification : Recrystallization from methanol or ethanol effectively isolates the product, as demonstrated in sulfonamide syntheses.
- Byproduct Formation : Thiol oxidation to disulfides is mitigated by inert atmospheres and degassed solvents.
Chemical Reactions Analysis
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into corresponding alcohols or thiols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.
Scientific Research Applications
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key motifs with several synthesized derivatives in the evidence:
Key Differences :
Characterization :
- Triazole Analogs : Confirmed via 1D/2D NMR, FT-IR (e.g., C=O stretch at 1682 cm⁻¹ in 11 ), HRMS, and elemental analysis .
- Target Compound : Expected characterization would emphasize the alcohol (-OH) stretch (~3200–3600 cm⁻¹) and pyridine/sulfanyl NMR shifts (e.g., δ ~8–9 ppm for pyridine protons).
Physicochemical Properties
Notable Trends:
- The triazole analogs exhibit higher molecular weights due to additional aromatic substituents.
- The target’s hydroxymethyl group may enhance water solubility compared to ketone-containing analogs .
Biological Activity
The compound {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol is a sulfur-containing organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a brominated phenyl group, a pyridine ring, and a thiol moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to alterations in cellular signaling pathways. This interaction is crucial for its potential therapeutic effects, particularly in the context of enzyme inhibition and protein interactions.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been utilized in biochemical assays to study its effects on various enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting specific kinases and phosphatases, which are critical in cancer and inflammatory diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that it may be effective at low concentrations, making it a candidate for further development as an antibacterial agent .
Antioxidant Properties
In addition to its antimicrobial effects, this compound has demonstrated antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism may involve scavenging free radicals or enhancing the activity of endogenous antioxidant enzymes .
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of this compound revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from 8 µg/mL to 32 µg/mL against various strains, indicating a promising potential for development into new antibacterial therapies .
Case Study 2: Enzyme Inhibition Assays
In biochemical assays aimed at evaluating enzyme inhibition, this compound was found to inhibit specific kinases involved in cancer progression. The results showed significant reductions in kinase activity at concentrations as low as 5 µM, suggesting that this compound could serve as a lead compound for targeted cancer therapies .
Table of Biological Activities
| Biological Activity | Observations/Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of kinases; IC50 values < 10 µM |
| Antimicrobial | Effective against MRSA; MIC values between 8-32 µg/mL |
| Antioxidant | Scavenges free radicals; enhances antioxidant enzyme activity |
Q & A
Q. How can researchers design controlled experiments to isolate the effects of the sulfanyl group in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
